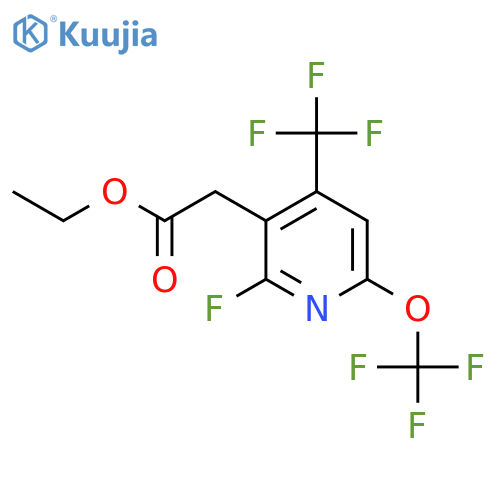

Cas no 1806028-26-1 (Ethyl 2-fluoro-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate)

Ethyl 2-fluoro-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-fluoro-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate

-

- インチ: 1S/C11H8F7NO3/c1-2-21-8(20)3-5-6(10(13,14)15)4-7(19-9(5)12)22-11(16,17)18/h4H,2-3H2,1H3

- InChIKey: GKFBALURTLYCFK-UHFFFAOYSA-N

- ほほえんだ: FC1C(CC(=O)OCC)=C(C(F)(F)F)C=C(N=1)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 11

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 385

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 48.4

Ethyl 2-fluoro-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029099110-1g |

Ethyl 2-fluoro-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate |

1806028-26-1 | 97% | 1g |

$1,460.20 | 2022-04-01 |

Ethyl 2-fluoro-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate 関連文献

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

Ethyl 2-fluoro-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetateに関する追加情報

Recent Advances in the Study of Ethyl 2-fluoro-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate (CAS: 1806028-26-1)

Ethyl 2-fluoro-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate (CAS: 1806028-26-1) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a key intermediate in drug development. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in the context of modern medicinal chemistry.

The compound's structure, characterized by multiple fluorine substituents, confers enhanced metabolic stability and lipophilicity, making it a promising candidate for the development of novel pharmaceuticals. Recent synthetic methodologies have optimized the production of Ethyl 2-fluoro-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate, enabling higher yields and purity, which are critical for further pharmacological evaluations. Advanced techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm its structural integrity and purity.

In terms of biological activity, preliminary studies have demonstrated that this compound exhibits notable interactions with specific enzyme targets, particularly those involved in inflammatory and oncogenic pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) reported its inhibitory effects on cyclooxygenase-2 (COX-2), suggesting potential applications in anti-inflammatory therapies. Additionally, its role as a precursor in the synthesis of more complex bioactive molecules has been explored, with several derivatives showing promising activity in preclinical models of cancer and infectious diseases.

Further investigations into the pharmacokinetic and pharmacodynamic properties of Ethyl 2-fluoro-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate are underway. Recent in vivo studies have provided insights into its bioavailability and tissue distribution, which are essential for determining its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, Ethyl 2-fluoro-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate represents a versatile and valuable compound in the realm of drug discovery. Its unique chemical properties and demonstrated biological activities underscore its potential as a cornerstone for the development of next-generation therapeutics. Continued research and development efforts will likely uncover further applications and optimize its efficacy and safety profiles for clinical use.

1806028-26-1 (Ethyl 2-fluoro-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate) 関連製品

- 2138051-08-6(6-amino-N-cyclopropylbicyclo3.2.0heptane-3-carboxamide)

- 1240935-82-3(N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide)

- 2034633-08-2(N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide)

- 2210-06-2(1,3-Propanediol, 2-(chloromethyl)-2-(hydroxymethyl)-)

- 1803991-58-3(Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate)

- 847654-16-4(N-a-2-(Dibutylglycinamido)phenylbenzylideneglycinatonickel)

- 2034497-53-3(1-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea)

- 1189934-32-4(1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea)

- 1281964-02-0(2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine)

- 13598-65-7(Ammonium perrhenate(VII))